molecular formula C21H18O2 B8168940 1-(Benzyloxy)-4-(4-vinylphenoxy)benzene

1-(Benzyloxy)-4-(4-vinylphenoxy)benzene

Cat. No.: B8168940
M. Wt: 302.4 g/mol
InChI Key: YQNVMGDXVAWJGJ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(4-vinylphenoxy)benzene is an organic compound that features a benzene ring substituted with benzyloxy and vinylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-4-(4-vinylphenoxy)benzene typically involves the reaction of 4-vinylphenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-4-(4-vinylphenoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzyloxy)-4-(4-vinylphenoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(4-vinylphenoxy)benzene depends on the specific application and reaction it is involved in. Generally, the compound can interact with various molecular targets through its functional groups. For example, the vinyl group can participate in polymerization reactions, while the benzyloxy group can undergo nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)-4-(4-ethenylphenoxy)benzene: Similar structure but with an ethenyl group instead of a vinyl group.

    1-(Benzyloxy)-4-(4-phenoxy)benzene: Lacks the vinyl group, making it less reactive in certain polymerization reactions.

    1-(Benzyloxy)-4-(4-allyloxy)benzene: Contains an allyloxy group, which can undergo different types of reactions compared to the vinyl group.

Uniqueness

1-(Benzyloxy)-4-(4-vinylphenoxy)benzene is unique due to the presence of both benzyloxy and vinylphenoxy groups, which provide a combination of reactivity and structural properties that are not found in similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-ethenyl-4-(4-phenylmethoxyphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O2/c1-2-17-8-10-20(11-9-17)23-21-14-12-19(13-15-21)22-16-18-6-4-3-5-7-18/h2-15H,1,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNVMGDXVAWJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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